molecular formula C5H7ClN4 B11780095 3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine

3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine

Cat. No.: B11780095
M. Wt: 158.59 g/mol
InChI Key: MTUINNRYRDYKBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine typically involves the formation of the triazole and pyrazine rings through sequential reactions. One common method is the intramolecular azide-alkyne cycloaddition, where azides react with acetylenedicarboxylic acid esters to form triazoles, which then undergo lactam cyclization to yield the triazolopyrazine structure . This reaction can be catalyzed by various metal catalysts, including copper (Cu) and ruthenium (Ru), under specific conditions such as heating in toluene (PhMe) under reflux .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient synthetic routes. The use of commercially available and inexpensive reagents is crucial for large-scale production. Methods such as Cu-catalyzed intramolecular cyclization and Ru-catalyzed 1,3-dipolar cycloaddition are commonly employed due to their efficiency and high yields .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce the fully reduced triazolopyrazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .

Properties

Molecular Formula

C5H7ClN4

Molecular Weight

158.59 g/mol

IUPAC Name

3-chloro-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine

InChI

InChI=1S/C5H7ClN4/c6-5-4-3-7-1-2-10(4)9-8-5/h7H,1-3H2

InChI Key

MTUINNRYRDYKBM-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(N=N2)Cl)CN1

Origin of Product

United States

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